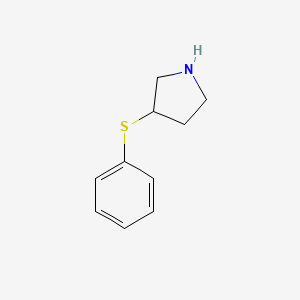![molecular formula C12H17NO2 B13232136 [3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13232136.png)
[3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C12H17NO2 It features a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxyphenyl and hydroxymethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed through a cyclization reaction, followed by functionalization to introduce the methoxyphenyl and hydroxymethyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups in place of the methoxy group .
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and functional groups make it a valuable building block in the synthesis of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of [3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups .
Uniqueness
What sets [3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol apart is its specific combination of a methoxyphenyl group and a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
[3-(2-methoxyphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO2/c1-15-11-5-3-2-4-10(11)12(9-14)6-7-13-8-12/h2-5,13-14H,6-9H2,1H3 |
InChI Key |
DHAVDJJCTMBLIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CCNC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


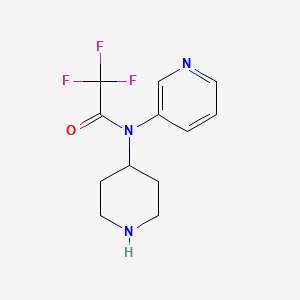
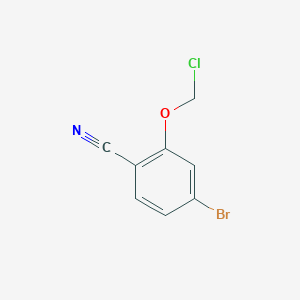
![4-[(5-Methylhexan-2-yl)amino]pentan-1-ol](/img/structure/B13232066.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid](/img/structure/B13232072.png)
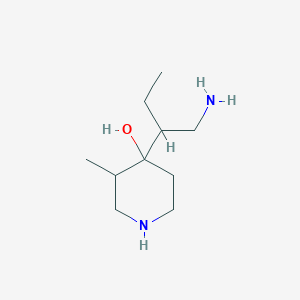
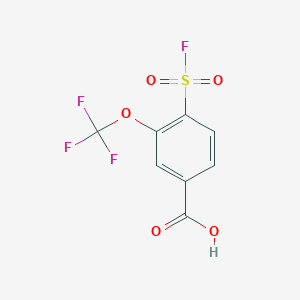


![(1R)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13232103.png)
![3-[(Tert-butylsulfanyl)methyl]piperidine](/img/structure/B13232111.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13232119.png)
![2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13232127.png)

